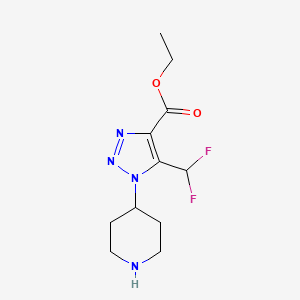

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a difluoromethyl group at position 5, a piperidin-4-yl substituent at position 1, and an ethyl carboxylate moiety at position 3. Its structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis involves cycloaddition reactions followed by purification via flash chromatography (e.g., 68% yield reported in ).

Properties

Molecular Formula |

C11H16F2N4O2 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

ethyl 5-(difluoromethyl)-1-piperidin-4-yltriazole-4-carboxylate |

InChI |

InChI=1S/C11H16F2N4O2/c1-2-19-11(18)8-9(10(12)13)17(16-15-8)7-3-5-14-6-4-7/h7,10,14H,2-6H2,1H3 |

InChI Key |

MFGQKMIPZHOGEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2CCNCC2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Cycloaddition for Triazole Ring Formation

The core 1,2,3-triazole ring is often synthesized by a [3+2] cycloaddition reaction between an azide and an alkyne or equivalent precursor. For this compound, the synthesis usually starts from hydrazide derivatives and alkynes bearing the difluoromethyl group or its precursors.

- Starting Materials: Hydrazides substituted with the piperidin-4-yl moiety and alkynes with difluoromethyl functionality.

- Reaction Conditions: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or alcohols; moderate heating (40–50 °C); base catalysis (e.g., potassium carbonate) to facilitate cyclization.

- Catalysts: Copper(I) catalysts are commonly used in azide-alkyne cycloadditions but may be replaced by thermal conditions or other metal catalysts depending on the substrate.

This step yields the triazole ring with the desired substitution pattern, often as an intermediate ester or acid derivative.

Introduction of the Difluoromethyl Group

The difluoromethyl group at the 5-position of the triazole is introduced either by using difluoromethylated alkynes in the cycloaddition step or by post-cyclization functionalization.

- Difluoromethylated Alkynes: Alkynes bearing the difluoromethyl substituent can be synthesized separately and then used in the cycloaddition.

- Post-cyclization Modification: Electrophilic difluoromethylation reagents can be used to functionalize the triazole ring after its formation.

Incorporation of Piperidin-4-yl Moiety

The piperidin-4-yl substituent is introduced either as part of the hydrazide starting material or via nucleophilic substitution on the triazole ring nitrogen after ring formation.

- Hydrazide Route: Using hydrazides that already contain the piperidin-4-yl group simplifies the synthesis.

- Protection/Deprotection: Protecting groups such as tert-butyl carbamate (Boc) may be used on the piperidine nitrogen during synthesis and later removed by acid treatment.

Esterification to Form Ethyl Carboxylate

The carboxylate group at the 4-position is introduced as an ethyl ester either during the cycloaddition step (using ethyl esters of hydrazides or alkynes) or by esterification of the corresponding carboxylic acid post-cyclization.

- Esterification Conditions: Acid-catalyzed esterification or use of ethyl chloroformate derivatives.

- Purification: The final compound is purified by crystallization or chromatography.

Representative Synthetic Route and Reaction Scheme

| Step | Reaction | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Preparation of hydrazide with piperidin-4-yl substituent | Piperidin-4-yl hydrazide synthesis, possibly Boc-protected | Piperidin-4-yl hydrazide intermediate |

| 2 | Cycloaddition with difluoromethylated alkyne | DMSO, K2CO3, 40–50 °C, 7 h | Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1,2,3-triazole-4-carboxylate (ester intermediate) |

| 3 | Deprotection of piperidine nitrogen (if protected) | Acidic conditions (HCl or TFA) | Free amine triazole derivative |

| 4 | Purification | Crystallization or chromatography | Pure this compound |

Analytical Data and Characterization

The compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to the piperidine ring protons, the ethyl ester group, and the difluoromethyl substituent.

- Mass Spectrometry (MS): Molecular ion peak at m/z 274.27 corresponding to C11H16F2N4O2.

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch around 1730 cm^-1 and triazole ring vibrations.

- Melting Point: Typically in the range of 150–180 °C (depending on purity and form).

Summary Table of Key Properties and Synthesis Parameters

| Property / Parameter | Value / Description |

|---|---|

| Molecular Formula | C11H16F2N4O2 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | This compound |

| Key Synthetic Step | Cycloaddition of piperidin-4-yl hydrazide with difluoromethyl alkyne |

| Typical Solvents | DMSO, methanol, ethanol |

| Reaction Temperature | 40–50 °C |

| Reaction Time | ~7 hours |

| Catalysts | Potassium carbonate or copper(I) salts (if applicable) |

| Purification Methods | Crystallization, chromatography |

| Yield | Moderate to high (typically >70%) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations :

- The difluoromethyl group enhances metabolic stability compared to formyl or methyl groups due to reduced oxidative susceptibility.

- The piperidin-4-yl substituent introduces basicity, improving solubility in acidic environments (e.g., physiological pH), whereas pyridin-3-yl () offers aromaticity but reduced basicity.

Insights :

- The target compound’s synthesis () emphasizes efficiency, while formyl derivatives () require multi-step protocols involving protecting groups (e.g., diethoxymethyl).

- Aminofurazan-containing triazoles () achieve high yields due to MgCO3-mediated catalysis, highlighting the role of bases in regioselective cycloadditions.

Biological Activity

Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 2059942-33-3) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17ClF2N4O2

- Molecular Weight : 310.73 g/mol

- Structure : The compound features a difluoromethyl group and a piperidine ring, which are significant for its biological activity.

Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For instance, they may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.

- Antiproliferative Effects : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death.

Anticancer Activity

Research has shown that triazole derivatives can exhibit significant anticancer properties. A study highlighted the activity of similar compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 (Colon carcinoma) | 6.2 |

| Compound B | T47D (Breast cancer) | 27.3 |

| Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole | TBD | TBD |

The specific IC50 values for ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole have not been fully elucidated yet but are expected to be comparable to other triazole derivatives based on structural similarities.

Antimicrobial Activity

Triazoles have also demonstrated antimicrobial properties. The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways. Its efficacy against various bacterial strains is currently under investigation.

Case Studies

- Study on Triazole Derivatives : A comprehensive review of triazole derivatives indicated their potential as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth. Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole was included in this study as a promising candidate for further development .

- Synergistic Effects with Chemotherapy : Another study explored the combination of triazole derivatives with established chemotherapeutic agents like doxorubicin. The results showed enhanced cytotoxicity in breast cancer cell lines when combined with triazoles, suggesting a potential therapeutic strategy for resistant cancer types .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves 1,3-dipolar cycloaddition between azides and acetylenic precursors. For example, ruthenium-catalyzed reactions (e.g., (Cp*RuCl)₄) enable regioselective triazole formation, as demonstrated in analogous triazole carboxylates . Cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives may also be adapted, followed by functionalization of the difluoromethyl and piperidinyl groups . Post-synthesis purification via column chromatography or supercritical fluid chromatography (SFC) is critical, with retention times (e.g., 1.29–2.45 min in SFC) aiding in isomer separation .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

Key methods include:

- ¹H/¹³C NMR : Compare chemical shifts to analogous triazole esters. For instance, ethyl 5-phenyl-1H-triazole-4-carboxylate exhibits δ 7.86–7.67 (aromatic protons) and δ 4.27 (ethyl CH₂), with splitting patterns confirming substituent positions .

- Mass spectrometry (ESIMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. Purity is assessed via HPLC (≥95%) or SFC .

- X-ray crystallography : Use SHELXL for refinement, leveraging hydrogen bonding and anisotropic displacement parameters to resolve ambiguities .

Q. What computational tools are recommended for crystallographic data analysis?

- SHELX suite : SHELXL refines small-molecule structures, handling high-resolution or twinned data .

- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-ready figures .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the introduction of the piperidin-4-yl group?

Chiral auxiliaries or enantioselective catalysis may direct stereochemistry. For example, SFC separation of enantiomers (retention times: 1.41 vs. 2.45 min) ensures purity, as shown in related triazole-piperidine hybrids . Dynamic kinetic resolution using Ru catalysts could also optimize regioselectivity .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Q. What role does the difluoromethyl group play in modulating reactivity and bioactivity?

The difluoromethyl group enhances metabolic stability and electronegativity, influencing intermolecular interactions. In structurally related herbicides (e.g., fluorochlorazole), this group improves binding to enzyme active sites . Computational studies (e.g., electrostatic potential maps) can quantify its electron-withdrawing effects .

Q. How can researchers predict the biological activity of this compound based on structural analogs?

- Scaffold alignment : Compare with bioactive triazoles, such as c-Met inhibitors containing 5-(trifluoromethyl)-1-aryl-triazole moieties, which show antiproliferative effects in cancer cells .

- Pharmacophore modeling : Map hydrogen-bond acceptors (triazole N-atoms) and hydrophobic regions (piperidinyl/difluoromethyl) to identify potential targets .

Key Methodological Recommendations

- Synthesis : Prioritize Ru-catalyzed cycloaddition for regioselectivity .

- Purification : Use SFC for enantiomer separation, referencing retention time databases .

- Crystallography : Combine SHELXL refinement with WinGX/ORTEP visualization .

- Bioactivity Screening : Align with triazole-based kinase inhibitors or pesticidal scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.